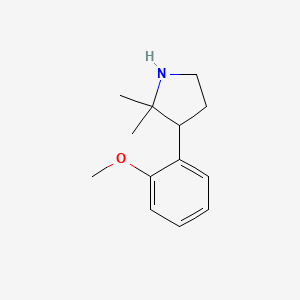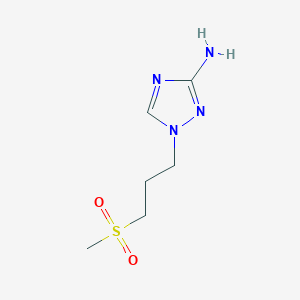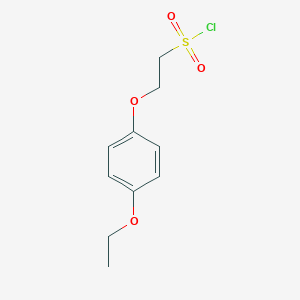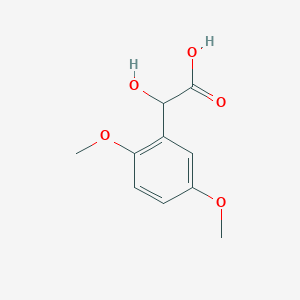![molecular formula C8H14ClNO2 B15310131 Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride is a compound that belongs to the class of azabicyclo[2.1.1]hexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant rigidity and stability.
准备方法
The synthesis of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The process can be summarized as follows:
Starting Materials: The synthesis begins with commercially available trans-amino alcohol and dichloride.
Cycloaddition: A [2 + 2] cycloaddition reaction is performed to form the bicyclic structure.
Functionalization: The resulting intermediate is then functionalized through various transformations, such as alkylation and mesylation, to introduce the desired functional groups.
化学反应分析
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Ring-Opening Reactions: The bicyclic structure can be opened through reactions with nucleophiles, leading to the formation of various products.
Reagents and Conditions: Common reagents used in these reactions include cesium carbonate (Cs2CO3) and dimethylformamide (DMF), with reactions typically conducted at elevated temperatures (e.g., 85°C).
科学研究应用
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs), which are used to target and degrade specific proteins.
Drug Development: The compound’s rigid structure makes it an attractive core for drug scaffolds, improving metabolic stability and target specificity.
Chemical Biology: It is used in the development of bioisosteric replacements for flat, aromatic groups, enhancing the three-dimensionality of molecules.
作用机制
The mechanism of action of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride involves its role as an electrophile in ring-opening reactions. The compound interacts with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity is leveraged in the synthesis of complex molecules, such as LDDs, which target specific proteins for degradation .
相似化合物的比较
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride can be compared with other similar compounds, such as:
Azabicyclo[2.1.1]hexane Piperazinium Methanesulfonate: This compound also features a rigid bicyclic structure and is used in similar applications in medicinal chemistry.
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteric replacements for aromatic groups, offering improved metabolic stability and target specificity.
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-5-6-3-8(4-6,9-5)7(10)11-2;/h5-6,9H,3-4H2,1-2H3;1H |
InChI 键 |
URFPRUMSHGNTSV-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CC(C2)(N1)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












